molecular formula C16H20N2O4 B13992381 Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No.: B13992381
M. Wt: 304.34 g/mol
InChI Key: ILZZTMHEDJZXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves the reaction of 3-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate

    Substitution: Alkyl halides, base

Major Products Formed

    Oxidation: Amino derivative of the compound

    Reduction: Pyridine derivative of the compound

    Substitution: Alkyl-substituted derivatives

Scientific Research Applications

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is not well understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
  • Tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
  • Tert-butyl 4-(3-aminophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-7,11H,8-10H2,1-3H3

InChI Key

ILZZTMHEDJZXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.